molecular formula C18H26N2O3 B5635400 (4-cyclopentyl-1,4-diazepan-1-yl)(4-hydroxyphenyl)acetic acid

(4-cyclopentyl-1,4-diazepan-1-yl)(4-hydroxyphenyl)acetic acid

Cat. No. B5635400
M. Wt: 318.4 g/mol
InChI Key: OKEUKHKPKYAPQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves reactions between diamines and various aldehydes or ketones, leading to the formation of heterocyclic compounds such as diazepines. For instance, the reaction of 2,3-diaminopyridine with benzoylacetone in the presence of acetic acid can yield various substituted ethanones and diazepin derivatives, which are examined for their antiproliferative activity in vitro (H. Liszkiewicz, 2002). This demonstrates a general pathway for the synthesis of complex diazepine structures, potentially applicable to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like diazepines can be elucidated using single-crystal analysis, revealing detailed configurations and orientations of functional groups within the molecule. For example, the crystal and molecular structure of a macrocycle clathrate shows specific orientations of acetoxy groups, demonstrating the complex interactions within such molecules (C. Rizzoli et al., 1982). These insights into molecular structure are crucial for understanding the chemical behavior and reactivity of similar compounds.

Chemical Reactions and Properties

Heterocyclic compounds including diazepines undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of diazepines often involves cyclization reactions, demonstrating their capacity for forming stable ring structures under specific conditions (A. Eresko et al., 2010). Moreover, the catalytic role of diazepinium perchlorate in acetylation reactions emphasizes the versatility of diazepine derivatives in synthetic chemistry (S. Giri et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(4-cyclopentyl-1,4-diazepan-1-yl)-2-(4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-16-8-6-14(7-9-16)17(18(22)23)20-11-3-10-19(12-13-20)15-4-1-2-5-15/h6-9,15,17,21H,1-5,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEUKHKPKYAPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCN(CC2)C(C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopentyl-1,4-diazepan-1-YL)(4-hydroxyphenyl)acetic acid

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